molecular formula C20H24ClN3S B602521 Prochlorperazine D8

Prochlorperazine D8

Cat. No.: B602521
M. Wt: 382.0 g/mol
InChI Key: WIKYUJGCLQQFNW-FUEQIQQISA-N
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Mechanism of Action

Target of Action

Prochlorperazine D8, also known as Compazine, is a piperazine phenothiazine and a first-generation antipsychotic drug . Its primary targets are D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . It also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

This compound works primarily by depressing the chemoreceptor trigger zone and blocking D2 dopamine receptors in the brain . This blocking action on the D2 dopamine receptors is believed to be the primary mechanism of its anti-dopaminergic effects .

Biochemical Pathways

This compound affects multiple signaling pathways. In the context of bladder cancer, it has been shown to regulate cell proliferation and the SRC-MEK-ERK pathway . This pathway is involved in cell division, differentiation, and survival.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract and parenteral sites . The mean apparent volume of distribution following intravenous administration is approximately 1401 L to 1548 L . It is primarily metabolized in the liver . The elimination half-life of this compound is between 6 to 10 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in several bladder cancer cell lines . It also exhibits anti-cancer activity in several studies . In the context of its use as an antipsychotic, it promotes postsynaptic inhibition of dopaminergic neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its thermal stability has been studied, showing a multistage decomposition route during heating . .

Safety and Hazards

Prochlorperazine is associated with several safety concerns and potential hazards. It can cause sedation and extrapyramidal symptoms . Serious adverse events such as seizure, autonomic collapse, neuroleptic malignant syndrome, and tardive dyskinesia have been associated with its use . Fatalities have also been reported . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Prochlorperazine is currently used to treat conditions such as schizophrenia, schizoaffective disorder, and other conditions presenting with symptoms of psychosis . It is also used to treat nausea and vomiting, particularly in post-chemotherapy, post-radiation therapy, pre- and post-operative settings . Non-FDA indications include the treatment of migraine headaches . Future research may focus on further understanding its safety profile, particularly in children , and exploring its potential uses in other conditions.

Biochemical Analysis

Biochemical Properties

Prochlorperazine D8, like its parent compound Prochlorperazine, interacts with various enzymes and proteins. It primarily works by blocking D2 dopamine receptors in the brain . It also binds to rat recombinant D3 receptors expressed in CHO cells and to the serotonin (5-HT) receptor subtype 5-HT3 . These interactions play a crucial role in its therapeutic effects.

Cellular Effects

This compound influences cell function by interacting with various cellular processes. It depresses the chemoreceptor trigger zone and blocks D2 dopamine receptors in the brain . This can lead to a variety of cellular effects, including changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its anti-dopaminergic effects. It blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors . This D2 blockade results in antipsychotic, antiemetic, and other effects .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Prochlorperazine. Prochlorperazine is metabolized mainly in the liver, involving CYP2D6 and/or CYP3A4

Transport and Distribution

It is known that its parent compound, Prochlorperazine, is widely distributed in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prochlorperazine D8 involves the incorporation of deuterium atoms into the Prochlorperazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated piperazine in the reaction with 2-chloro-10-(3-chloropropyl)phenothiazine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to incorporate deuterium atoms effectively while maintaining the structural integrity of the Prochlorperazine molecule .

Chemical Reactions Analysis

Types of Reactions: Prochlorperazine D8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenothiazine compounds .

Comparison with Similar Compounds

Uniqueness of Prochlorperazine D8: The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for distinct mass spectrometric identification and quantification, providing more accurate and reliable data compared to non-deuterated compounds .

Properties

IUPAC Name

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYUJGCLQQFNW-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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